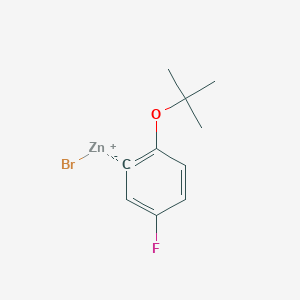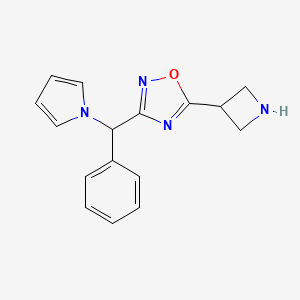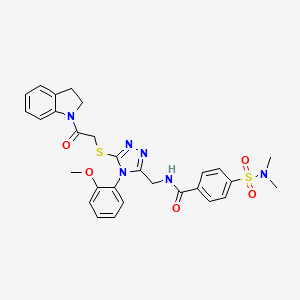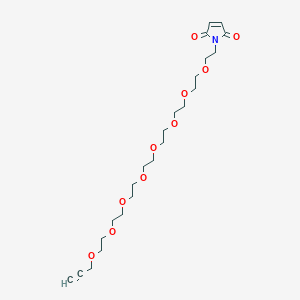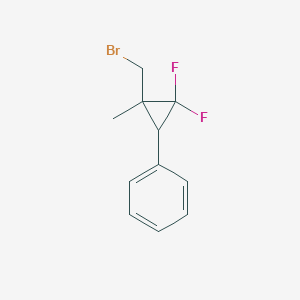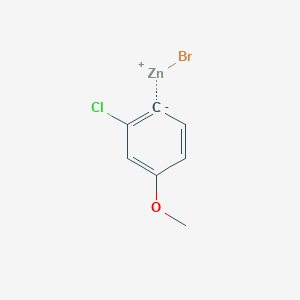
2-Chloro-4-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methoxyphenylZinc bromide is an organozinc compound that has gained attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methoxyphenylZinc bromide typically involves the reaction of 2-Chloro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Chloro-4-methoxyphenyl bromide+Zn→2-Chloro-4-methoxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
化学反应分析
Types of Reactions: 2-Chloro-4-methoxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is usually carried out in a solvent like THF or dimethylformamide (DMF) at elevated temperatures.
Oxidative Addition: This reaction involves the addition of a halogen or pseudohalogen to the zinc compound, forming a new organozinc species.
Reductive Elimination: This reaction involves the elimination of a small molecule, such as hydrogen or a halogen, from the organozinc compound, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
科学研究应用
2-Chloro-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules, such as pharmaceuticals and natural products.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials.
作用机制
The mechanism of action of 2-Chloro-4-methoxyphenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
2-Chloro-4-methoxyphenyl bromide: This compound is a precursor to 2-Chloro-4-methoxyphenylZinc bromide and can also participate in similar cross-coupling reactions.
4-MethoxyphenylZinc bromide: This compound lacks the chloro substituent and may exhibit different reactivity and selectivity in cross-coupling reactions.
2-Chloro-4-methoxybenzyl bromide: This compound has a similar structure but contains a benzyl group instead of a phenyl group, leading to different reactivity.
Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
属性
分子式 |
C7H6BrClOZn |
|---|---|
分子量 |
286.9 g/mol |
IUPAC 名称 |
bromozinc(1+);1-chloro-3-methoxybenzene-6-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-3-6(8)5-7;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
OUURANGZJBAKMD-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=[C-]C=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
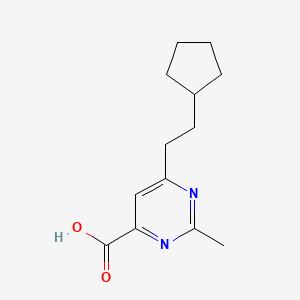

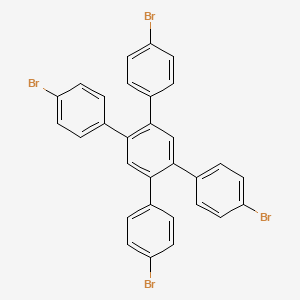


![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)

